DL-Valine-15N

Descripción

BenchChem offers high-quality DL-Valine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Valine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

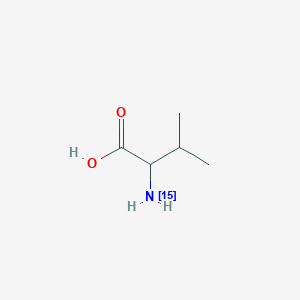

2-(15N)azanyl-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PTQBSOBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473411 |

Source

|

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-62-6 |

Source

|

| Record name | DL-Valine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical and Analytical Dynamics of DL-Valine-15N: A Comprehensive Guide for Metabolic Tracing and Quantitative Mass Spectrometry

Executive Summary

In the rapidly advancing fields of proteomics, metabolomics, and structural biology, stable isotope-labeled amino acids serve as []. Among these, DL-Valine-15N represents a highly specialized analytical probe. As a racemic mixture containing a heavy nitrogen isotope, it provides unique mechanistic advantages for tracking chiral-specific metabolic pathways, quantifying protein turnover, and serving as an absolute internal standard in Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the physicochemical properties, mechanistic rationale, and field-validated protocols for deploying DL-Valine-15N in advanced research settings.

Physicochemical and Isotopic Properties

DL-Valine-15N is synthesized by replacing the natural 14N atom at the alpha-amino position with the[2].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of DL-Valine-15N

| Property | Value |

| Chemical Formula | (CH3)2CHCH(15NH2)COOH[3] |

| Molecular Weight | 118.14 g/mol [2] |

| Isotopic Purity | ≥ 98 atom % 15N[2] |

| Mass Shift | M+1 (Compared to unlabeled Valine at 117.15 g/mol )[3] |

| Natural Abundance | 15N: 0.37% | 14N: 99.63%[] |

Causality of Isotope Selection: 15N vs. 13C

When designing a metabolic tracer experiment, the choice between 13C and 15N is dictated by the analytical background of the biological matrix. Carbon-13 has a natural abundance of 1.1%, whereas []. In high-resolution mass spectrometry, the higher natural abundance of 13C generates complex background isotopologue peaks. By utilizing 15N-labeled valine, researchers achieve a significantly cleaner MS background, which is critical for trace protein quantification and high-sensitivity metabolic flux analysis where low signal-to-noise ratios are a bottleneck[]. Furthermore, 15N labeling is non-radioactive, ensuring absolute stability without decay-induced molecular degradation during long-term biological studies[].

Mechanistic Utility in Analytical Workflows

Biomolecular NMR Spectroscopy

15N is a spin-1/2 nucleus, making it highly amenable to multidimensional Nuclear Magnetic Resonance (NMR) techniques such as 1H-15N HSQC. The alpha-amino 15N label in valine allows researchers to probe the of biological macromolecules once the amino acid is incorporated into the protein structure[4].

Isotope Dilution Mass Spectrometry (IDMS)

In quantitative mass spectrometry, matrix effects and ion suppression can severely skew results. The addition of a known quantity of DL-Valine-15N to a biological sample prior to extraction accounts for these variables. Because the 15N-labeled standard and the endogenous 14N-valine co-elute chromatographically but are resolved by a 1 Da mass shift in the mass spectrometer, the that is self-correcting for any downstream sample loss[5].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Absolute Quantification of Valine via IDMS

Rationale: To eliminate extraction variability, the stable isotope must be introduced as early as possible in the sample preparation workflow.

-

Standard Preparation : Prepare a 1 mM stock solution of DL-Valine-15N in 0.1 M HCl to ensure complete solubility and prevent microbial degradation.

-

Sample Spiking : Aliquot 50 µL of biological fluid (e.g., plasma). Add exactly 10 µL of a 50 µM DL-Valine-15N working solution.

-

Self-validation step: The spike concentration must target the expected physiological range of endogenous valine to ensure the 14N/15N ratio remains within the linear dynamic range of the MS detector (typically 0.1 to 10).

-

-

Protein Precipitation : Add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

LC-MS/MS Analysis : Inject the diluted supernatant into the LC-MS/MS system. Monitor the transitions for unlabeled valine (e.g., m/z 118 -> 72) and 15N-valine (m/z 119 -> 73).

-

Data Processing : Calculate the absolute concentration using the peak area ratio (14N/15N) multiplied by the known concentration of the spiked 15N standard.

Protocol 2: Metabolic Flux and Protein Turnover Analysis

Rationale: DL-Valine contains both D- and L-enantiomers. Mammalian cells selectively incorporate L-Valine into the proteome, while D-Valine can be tracked to study D-amino acid oxidase (DAO) activity or microbiome-derived peptidoglycan synthesis.

-

Media Formulation : Prepare custom amino-acid-free media supplemented with[6].

-

Cell Culture : Culture the target cell line in the labeled media.

-

Causality: For complete proteome labeling, cells must undergo at least 5-6 doublings to ensure the pre-existing unlabeled protein pool is fully replaced by 15N-labeled proteins[].

-

-

Harvest and Lysis : Harvest cells at specific time points (e.g., 0, 4, 8, 24, 48 hours) to capture the dynamic incorporation rate. Lyse in RIPA buffer.

-

Proteolytic Digestion : Perform of the extracted proteins[6].

-

MS Analysis : Analyze peptides via High-Resolution Orbitrap MS. The fractional abundance of 15N-labeled valine-containing peptides over time yields the [6].

Visualizations

Figure 1: Divergent metabolic pathways of the chiral components in DL-Valine-15N.

Figure 2: Isotope Dilution Mass Spectrometry workflow demonstrating self-correcting quantification.

Conclusion

The integration of DL-Valine-15N into modern analytical workflows provides researchers with unparalleled precision. Whether utilized to trace chiral-specific metabolic flux, determine protein turnover kinetics, or serve as a robust internal standard for absolute quantification, its unique physicochemical properties make it a cornerstone of advanced mass spectrometry and biomolecular NMR.

References

Sources

- 2. isotope.com [isotope.com]

- 3. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight and Isotopic Mass of DL-Valine-15N

This guide serves as a definitive technical reference for the physicochemical properties, mass spectrometric behavior, and experimental applications of DL-Valine-15N . It is designed for analytical chemists and metabolic researchers requiring high-precision data for isotopic quantitation.

Executive Summary

DL-Valine-15N (2-amino-3-methylbutanoic acid-

This guide delineates the exact mass calculations, distinguishes between racemic (DL) and enantiopure implications in analysis, and provides validated workflows for isotopic enrichment verification.

Part 1: Fundamental Chemical Identity

The distinction between Average Molecular Weight and Monoisotopic Mass is critical in analytical chemistry. For reagent weighing, the Average MW is used.[3][4] For high-resolution Mass Spectrometry (HRMS), the Monoisotopic Mass is the only valid metric.[5]

Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | DL-Valine- |

| Linear Formula | |

| Empirical Formula | |

| CAS Number | 71261-62-6 (Labeled) / 516-06-3 (Unlabeled) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water (approx. 88 g/L at 20°C); sparingly soluble in ethanol |

| Isotopic Purity | Typically |

The Racemic Factor (DL vs. L)

Critical Operational Note: DL-Valine-15N contains a 50:50 mixture of L-Valine (biologically active) and D-Valine (biologically rare/inactive in most mammalian systems).

-

For LC-MS Quantitation (Spike-In): If using an achiral column (e.g., C18), D and L enantiomers co-elute. The MS detector sums the signal, making DL-Valine-15N a cost-effective internal standard for total Valine quantification.

-

For Metabolic Labeling (Cell Culture): Do NOT use DL-Valine. Cells will selectively metabolize the L-isomer, leaving the D-isomer as background noise or a potential inhibitor. Use enantiopure L-Valine-15N for metabolic flux studies.

Part 2: Mass Spectrometry & Calculation Core

To achieve scientific integrity in HRMS, one must calculate mass based on specific nuclear binding energies, not periodic table averages.

Monoisotopic Mass Calculation

The monoisotopic mass is the sum of the masses of the primary isotopes (

Atomic Mass Constants (IUPAC/CIAAW):

-

Carbon-12 (

C): -

Hydrogen-1 (

H): -

Oxygen-16 (

O): -

Nitrogen-15 (

N):

Calculation for

-

5 × C:

-

11 × H:

-

1 ×

N: -

2 × O:

Total Monoisotopic Mass: 118.076014 Da

Comparison Table: Unlabeled vs. Labeled

| Parameter | Native DL-Valine ( | DL-Valine- | Shift ( |

| Formula | - | ||

| Monoisotopic Mass | 117.07898 Da | 118.07601 Da | +0.99703 Da |

| Average Molecular Weight | 117.15 g/mol | 118.14 g/mol | +0.99 g/mol |

| [M+H] | 118.08625 m/z | 119.08329 m/z | +0.99704 m/z |

Expert Insight: In low-resolution instruments (e.g., Single Quad), the mass shift is approximated to +1 Da. In Orbitrap or FT-ICR instruments, the mass defect (0.07601) is critical for distinguishing the labeled standard from isobaric interferences.

Part 3: Visualization of Mass Logic

The following diagram illustrates the logical flow of mass determination and the specific contribution of the neutron addition in the

Caption: Logical workflow distinguishing the calculation pathways for Monoisotopic Mass (MS applications) versus Average Molecular Weight (stoichiometric applications).

Part 4: Experimental Protocols

Protocol: Isotopic Enrichment Verification (QC)

Before using DL-Valine-15N in critical assays, verify the isotopic purity (atom %) to ensure it meets the

Methodology: Direct Infusion ESI-MS.

-

Preparation: Dissolve 1 mg DL-Valine-15N in 10 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Infusion: Inject directly into the MS source at 5-10 µL/min.

-

Acquisition: Acquire spectra in Positive Ion Mode ([M+H]

). Scan range -

Calculation:

-

Identify peak

at -

Identify residual unlabeled peak

at -

Enrichment % =

-

Protocol: Internal Standard Application (LC-MS/MS)

This workflow describes using DL-Valine-15N to quantify Valine in human plasma.

Reagents:

-

ISTD Solution: 100 µM DL-Valine-15N in Acetonitrile.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

-

Sample Prep: Aliquot 50 µL Plasma.

-

Spike: Add 10 µL of ISTD Solution . Vortex 10s.

-

Precipitation: Add 200 µL cold Acetonitrile (to precipitate proteins). Centrifuge at 10,000 x g for 10 min.

-

Injection: Inject 2 µL of supernatant onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Separation: Run a gradient from 5% B to 90% B over 5 minutes.

-

Detection (MRM Mode):

-

Target (Valine):

(Loss of COOH) -

ISTD (Valine-15N):

(Loss of COOH, retains

-

Causality Check: We monitor the transition to fragment

73.1 because the fragmentation of Valine typically involves the loss of the carboxyl group (–COOH). TheN label is located on the amine group attached to the alpha-carbon, so the label is retained in the fragment, shifting it from 72.1 to 73.1.

Part 5: Analytical Workflow Diagram

Caption: LC-MS/MS quantification workflow using DL-Valine-15N as a surrogate internal standard for total Valine analysis.

References

-

National Institute of Standards and Technology (NIST). DL-Valine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

-

PubChem. Valine (Compound CID 6287) - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

-

IUPAC. Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights (CIAAW). Available at: [Link]

Sources

Isotopic Chirality in Proteomics & Structural Biology: A Technical Guide to L-Valine-15N vs. DL-Valine-15N Mixtures

Executive Summary: The Stereochemical Imperative

In the high-precision world of stable isotope labeling, the distinction between L-Valine-15N (pure enantiomer) and DL-Valine-15N (racemic mixture) is not merely a matter of purity—it is a determinant of experimental viability. While both variants introduce the heavy Nitrogen-15 isotope (

-

L-Valine-15N is the bioactive substrate for protein synthesis, essential for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and biomolecular NMR .[1]

-

DL-Valine-15N contains 50% D-Valine, which is biologically inert for mammalian translation but metabolically active in oxidative pathways that generate Reactive Oxygen Species (ROS) .

This guide delineates the physicochemical and metabolic divergences between these mixtures, providing a decision framework to prevent costly experimental artifacts.

Fundamental Stereochemistry & Isotopic Labeling

Valine is a branched-chain amino acid (BCAA) with a chiral center at the

| Property | L-Valine-15N | DL-Valine-15N |

| Composition | >98% L-Isomer | 50% L-Isomer / 50% D-Isomer |

| Bio-Availability | 100% available for translation | 50% available; 50% requires detoxification |

| NMR Environment | Single set of peaks in chiral environment | Dual signals or line-broadening in chiral media |

| Primary Utility | Protein Synthesis, Structural Biology | Small Molecule Quantitation, Bacterial Studies |

The "Dilution Effect" in Racemic Mixtures

Using DL-Valine-15N for protein labeling results in a theoretical maximum incorporation of 50%. Since mammalian aminoacyl-tRNA synthetases are stereospecific for the L-form, the D-form remains in the supernatant. This effectively halves the concentration of the useful tracer, requiring double the dosage to achieve kinetic equivalence with the pure L-form.

Biological & Metabolic Implications[2][3][4][5]

The most critical differentiator lies in how biological systems process the D-enantiomer. In mammalian cells, D-Valine is not a passive bystander; it is an active substrate for D-Amino Acid Oxidase (DAAO) .

The DAAO Toxicity Pathway

While L-Valine enters the anabolic pathway for protein construction, D-Valine is shunted to the peroxisome. Here, DAAO oxidatively deaminates D-Valine, producing

-

Consequence: In sensitive cell lines (e.g., stem cells, primary cultures), the H

O

Visualization: Metabolic Bifurcation

The following diagram illustrates the divergent fates of L- vs. D-Valine-15N in a mammalian cellular context.

Figure 1: Metabolic bifurcation of DL-Valine-15N. Note the generation of ROS via the D-isomer pathway.

Application Specifics: When to Use Which?

Proteomics (SILAC)

Recommendation: Strictly L-Valine-15N. In SILAC, cells are grown for multiple doublings to achieve >95% label incorporation.

-

Why L-only? Using DL-Valine would require doubling the concentration to match L-Valine availability. More importantly, the accumulation of D-Valine in the media can inhibit growth rates via the DAAO mechanism described above. Altered growth rates directly invalidate SILAC ratios, which rely on identical metabolic states between "Heavy" and "Light" populations [1].

Biomolecular NMR

Recommendation: Strictly L-Valine-15N.

-

Structural Noise: In protein NMR, signals are derived from the amide backbone (

H- -

Background Interference: If D-Valine binds non-specifically to the protein surface or remains in the buffer, it can appear as sharp, unassigned peaks in the spectrum, complicating data assignment [2].

Small Molecule Quantitation (LC-MS)

Recommendation: DL-Valine-15N is Acceptable. If the goal is to quantify free Valine in blood plasma or food products using Isotope Dilution Mass Spectrometry (IDMS), the DL mixture is often a cost-effective internal standard.

-

Condition: The analytical method must either (a) not separate chiral forms (measuring total Valine) or (b) the researcher must account for the fact that the standard is 50% L and 50% D.

Experimental Protocols

Protocol: Chiral Purity Validation via Marfey’s Reagent

Before using a "labeled" reagent in a sensitive clinical trial or structural study, it is prudent to validate its stereochemical purity.

Objective: Determine the L:D ratio of Valine-15N using LC-MS.

Materials:

-

FDAA (Marfey’s Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

-

LC-MS Grade Water and Acetonitrile.

-

C18 Reverse Phase Column.

Workflow:

-

Derivatization: Mix 50 µL of 50 mM Valine-15N sample with 100 µL of 1% FDAA in acetone. Add 20 µL of 1M NaHCO

. -

Incubation: Heat at 40°C for 1 hour. The L-FDAA reacts with the amine group to form diastereomers (L-L and L-D).

-

Quenching: Stop reaction with 20 µL of 1M HCl.

-

Separation: Inject onto C18 column.

-

Detection: Monitor m/z = 371 (approximate mass for Valine-FDAA adduct with

N). -

Analysis: Integrate peaks. For L-Valine-15N, the L-D peak should be <1% of the total area.

Decision Matrix for Reagent Selection

Figure 2: Decision tree for selecting the appropriate Valine-15N isotopologue.

Summary of Key Differences

| Feature | L-Valine-15N | DL-Valine-15N |

| CAS Number (Labeled) | 59935-29-4 | Varies by supplier |

| Cell Culture Safety | Safe (Nutrient) | Potentially Toxic (ROS generation) |

| Protein Incorporation | 100% Efficiency | 0% for D-form (50% max total) |

| Cost | High | Moderate/Low |

| Best Use Case | SILAC, NMR, Metabolic Flux | Internal Standard for LC-MS |

References

-

Ong, S. E., et al. (2002).[5] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4][6][7] Molecular & Cellular Proteomics.

-

Cambridge Isotope Laboratories. (2026).[1] L-Valine (15N, 98%) Product Data and NMR Applications. CIL Isotope.

-

Pollegioni, L., et al. (2007).[8] D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences.

-

BOC Sciences. (2025). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.

-

Creative Peptides. (2025). Valine Amino Acids: Properties, Function, Benefits, and Sources.[] Creative Peptides.

Sources

- 1. isotope.com [isotope.com]

- 2. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]

Technical Monograph: Structural Dynamics and Analytical Profiling of Racemic [15N]-Valine

Executive Summary

Compound: [15N]-DL-Valine (Racemic) Isotopic Enrichment: >98 atom% 15N CAS: 72-18-4 (Unlabeled L-isomer reference); Specific isotope CAS varies by vendor.

This technical guide addresses the structural characteristics, synthesis pathways, and critical analytical protocols for Racemic [15N]-Valine . While L-Valine is the biologically active proteinogenic amino acid, the racemic mixture (DL-Valine) labeled with Nitrogen-15 is a critical reagent in mass spectrometry (as an internal standard) and specific metabolomic workflows where cost-efficiency and isotopic stability are paramount.

The core challenge for researchers utilizing this compound is the analytical discrimination of enantiomers . In standard NMR solvents, D- and L-isomers are magnetically equivalent. Therefore, this guide prioritizes the methodology for chiral resolution using Crown Ether-based HPLC, ensuring precise quantification of the active L-isomer within the racemic lattice.

Structural & Physical Architecture

Understanding the difference between the pure enantiomer and the racemate is fundamental to handling the solid-state material.

Crystal Lattice Dynamics

Unlike L-Valine, which crystallizes in the non-centrosymmetric space group P21 (Monoclinic), racemic DL-Valine typically crystallizes in the centrosymmetric space group P-1 (Triclinic) or P21/c (Monoclinic).

-

Implication: The racemic crystal forms a denser packing arrangement due to the pairing of D and L enantiomers via hydrogen bonding across the center of inversion. This results in a distinct melting/decomposition profile compared to the pure L-form.

-

Isotopic Physics: The substitution of 14N (Spin 1) with 15N (Spin 1/2) alters the vibrational modes slightly (isotope effect) but does not change the electronic packing of the crystal lattice.

Comparative Properties Table

| Property | L-[15N]-Valine | DL-[15N]-Valine (Racemate) |

| Stereochemistry | Pure (S)-enantiomer | 50:50 Mixture of (S) and (R) |

| Space Group | P21 (Monoclinic) | P-1 (Triclinic) or P21/c |

| NMR Signal (Achiral) | Single set of peaks | Single set of peaks (Indistinguishable) |

| NMR Signal (Chiral) | Single set of peaks | Split peaks (requires chiral solvating agent) |

| Melting Point | ~315 °C (Sublimes) | ~298 °C (Distinct decomposition profile) |

| Biological Activity | Fully Active | 50% Active (L-form only) |

Synthesis Mechanism: The Strecker Pathway[1][2][3]

The production of racemic [15N]-Valine is almost exclusively achieved via the Strecker Synthesis . This method is preferred over enzymatic routes for racemates because it is chemically robust and allows for the direct introduction of the isotope via inexpensive 15N-ammonium salts.

The Mechanism[4]

-

Imine Formation: Isobutyraldehyde reacts with [15N]-Ammonia (generated from 15NH4Cl).

-

Nucleophilic Attack: Cyanide attacks the imine carbon.[1][2] Because the imine is planar and achiral, the cyanide can attack from the re or si face with equal probability.

-

Result: A 50:50 racemic mixture of [15N]-alpha-aminonitrile, which hydrolyzes to the amino acid.

Visualization of Synthesis Flow

Figure 1: The Strecker Synthesis pathway demonstrating the origin of the racemic mixture via the non-stereoselective cyanide attack on the planar imine.[1]

Analytical Protocol: Chiral Resolution & Verification

The most critical error in handling racemic [15N]-Valine is assuming isotopic purity equals stereochemical purity. Standard 1H or 15N NMR cannot distinguish D from L in water.

To verify the racemic ratio (or to purify the L-isomer), Chiral HPLC with Crown Ether columns is the authoritative standard.

The "Crownpak" Method (Standard Operating Procedure)

This protocol utilizes a Crownpak CR(+) column (Daicel), which contains a chiral crown ether that complexes specifically with the ammonium group of the amino acid.

Reagents:

-

Mobile Phase: Aqueous Perchloric Acid (HClO4), pH 1.0 to 2.0.[4]

-

Modifier: Acetonitrile (10-15% v/v) can be added to reduce retention time, but pure aqueous acid is often sufficient for Valine.

-

Temperature: 25°C (Lower temperatures increase resolution but broaden peaks).

Workflow:

-

Equilibration: Flush column with mobile phase (pH 1.5 HClO4) at 0.4 mL/min until baseline stabilizes.

-

Injection: Inject 5-10 µL of [15N]-Valine solution (1 mg/mL in mobile phase).

-

Elution Logic:

-

The Crown ether forms a host-guest complex with the ammonium ion.

-

D-Valine forms a less stable complex and elutes FIRST .

-

L-Valine forms a more stable complex and elutes SECOND .

-

-

Detection: UV at 200 nm (Valine has low UV absorption; high purity acid is required to minimize background noise).

Analytical Workflow Diagram

Figure 2: Chiral resolution logic using Crownpak CR(+) stationary phase. Note the specific elution order: D-form followed by L-form.

Applications & Causality

Why choose Racemic [15N]-Valine over the pure L-form?

Mass Spectrometry Internal Standards (SIS)

In quantitative proteomics and metabolomics, the mass spectrometer discriminates by Mass-to-Charge (m/z) ratio, not chirality.

-

Protocol: Spike biological samples with a known concentration of Racemic [15N]-Valine.

-

Logic: The [15N]-Valine co-elutes (or elutes very closely) with endogenous L-Valine in reverse-phase LC. Even if the D-isomer is present, it does not interfere with the ionization efficiency of the L-isomer.

-

Benefit: The racemate is significantly more cost-effective (~50% lower cost) while providing identical ionization correction.

Protein NMR (Caution Required)

For structural biology, Racemic Valine is generally unsuitable for cell-free protein expression or auxotrophic feeding.

-

Causality: Ribosomes are stereoselective. They will exclusively incorporate L-[15N]-Valine. The D-[15N]-Valine will remain in the supernatant, effectively wasting 50% of the isotopic label and potentially inhibiting growth if D-amino acid oxidase activity is present or if D-Valine acts as an antimetabolite.

References

-

Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved from [Link]

-

Dalhus, B., & Görbitz, C. H. (1996).[5] The crystal structure of DL-valine. Acta Crystallographica Section C. Retrieved from [Link]

-

Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

- IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie.

Sources

Technical Deep Dive: DL-Valine-15N in Quantitative Metabolomics and Flux Analysis

This technical guide details the applications of DL-Valine-15N (a racemic mixture of Valine labeled with stable isotope Nitrogen-15) in metabolomics. It addresses the specific utility of the racemic mixture in both standard quantification and chiral analysis.

Executive Summary

DL-Valine-15N (Valine-15N) serves as a versatile, cost-effective stable isotope internal standard (IS) in metabolomics. While L-Valine-15N is the biological isomer, the DL-racemic mixture offers distinct advantages:

-

Cost-Efficiency: Significantly lower production costs make it ideal for high-throughput targeted assays where chiral separation is not required.

-

Dual-Standard Utility: In chiral metabolomics, it provides simultaneous reference peaks for both D- and L-enantiomers, enabling precise quantification of rare D-amino acids in bacterial or neurological samples.

-

Nitrogen Flux Tracing: The 15N label acts as a robust tracer for nitrogen metabolism, specifically tracking Branched-Chain Amino Acid (BCAA) transamination rates.

Part 1: Chemical Basis & Analytical Utility

The "DL" Advantage in Achiral Chromatography

In standard Reverse Phase (RP) or HILIC chromatography, D- and L-Valine enantiomers are chemically identical and co-elute.

-

Mechanism: When DL-Valine-15N is spiked into a biological sample (predominantly L-Valine), the D- and L-15N isotopologues co-elute as a single peak.

-

Result: The mass spectrometer detects the total 15N signal. Since the ionization efficiency and matrix suppression effects are identical for the D and L forms in an achiral environment, the DL-mixture functions as a perfect surrogate for quantifying endogenous L-Valine.

The "DL" Advantage in Chiral Chromatography

When using chiral stationary phases (e.g., CROWNPAK or Chiralpak), the D- and L-isomers separate.

-

Mechanism: DL-Valine-15N splits into two distinct peaks.

-

Result: This provides an in-run internal standard for both enantiomers, allowing for the absolute quantification of trace D-Valine (often a biomarker for bacterial contamination or specific renal pathologies) alongside the abundant L-Valine.

Part 2: LC-MS/MS Quantification Workflow (Achiral)

This protocol describes the quantification of Valine in human plasma using DL-Valine-15N as the internal standard on a standard C18 column.

Experimental Protocol

Reagents:

-

IS Stock: DL-Valine-15N (1 mg/mL in 0.1 M HCl).

-

Precipitation Agent: Methanol/Acetonitrile (1:1 v/v) with 0.1% Formic Acid.

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

-

IS Addition: Spike 10 µL of DL-Valine-15N working solution (10 µM) into the sample. Crucial: Spike before protein precipitation to account for recovery losses.

-

Protein Precipitation: Add 200 µL of cold Precipitation Agent. Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial containing a glass insert.

-

LC-MS/MS Analysis: Inject 2 µL onto the system.

Mass Spectrometry Parameters (MRM)

Valine fragmentation typically involves the loss of the carboxyl group (HCOOH, 46 Da), retaining the amine group on the fragment. Therefore, the 15N label is retained in the product ion.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| L-Valine (Endogenous) | 118.1 [M+H]+ | 72.1 [M-COOH]+ | 15 | 50 |

| DL-Valine-15N (IS) | 119.1 [M+H]+ | 73.1 [M-COOH]+ | 15 | 50 |

Workflow Visualization

The following diagram illustrates the self-validating logic of the IS workflow.

Caption: Figure 1. LC-MS/MS workflow demonstrating the co-elution and matrix correction capability of DL-Valine-15N in achiral assays.

Part 3: Metabolic Flux Analysis (Nitrogen Tracing)

Valine is a Branched-Chain Amino Acid (BCAA).[1] Its metabolism is unique because the initial step is a reversible transamination, where the nitrogen is transferred to

Mechanism of Action

-

Uptake: Cells take up Valine-15N.

-

Transamination (BCAT): Branched-chain aminotransferase (BCAT) transfers the 15N-amino group to

-KG. -

Products:

- -Ketoisovalerate (KIV): The carbon skeleton (unlabeled N).

-

Glutamate-15N: The recipient of the isotopic label.[3]

-

Flux Readout: The ratio of [15N]-Glutamate to [15N]-Valine indicates the activity of the BCAT enzyme and the nitrogen demand of the cell.

Pathway Diagram

Caption: Figure 2. Nitrogen flux pathway showing the transfer of 15N from Valine to Glutamate via Branched-Chain Aminotransferase (BCAT).

Part 4: Chiral Metabolomics (D- vs L-Valine)

In specific applications (e.g., microbiome research, renal disease), distinguishing D-Valine is critical. D-amino acids are often biomarkers of bacterial origin or specific enzymatic activity (D-amino acid oxidase).

Protocol for Chiral Separation

-

Column: Chiralpak QN-AX or CROWNPAK CR-I(+).

-

Mobile Phase: Methanol/Water/Perchloric Acid (typically acidic to protonate the amine).

-

Detection: DL-Valine-15N will elute as two distinct peaks.

-

Peak 1: D-Valine-15N (Reference for D-Valine).[4]

-

Peak 2: L-Valine-15N (Reference for L-Valine).

-

-

Calculation:

Part 5: Quality Assurance & Data Integrity

To ensure Trustworthiness and Accuracy (E-E-A-T), the following checks are mandatory:

-

Isotope Purity Correction: Commercially available DL-Valine-15N is typically 98%+ enriched. However, for flux analysis, you must correct for natural abundance (1.1% 13C and 0.37% 15N) in the unlabeled pool. Use algorithms like IsoCor or Isotopomer Network Compartmental Analysis (INCA) .

-

Cross-Talk Check: Ensure the mass resolution is sufficient to distinguish Valine-15N (M+1) from naturally occurring Valine-13C (M+1). While they have the same nominal mass (119 Da), their exact masses differ slightly (15N = 119.0805, 13C = 119.0876). High-resolution MS (Orbitrap/Q-TOF) can distinguish these; triple quadrupoles cannot and rely on the high enrichment of the spike to overwhelm the natural 13C signal.

References

-

Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.[1][5][6][]

-

Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Mass Spectrometry in Metabolomics.

-

Restek Corporation. (2021). LC-MS/MS Analysis of Amino Acids in Plasma Using a Raptor Polar X Column.

-

Sigma-Aldrich. (2023). Amino Acid Standard Mixtures for Metabolomics.[8]

-

BenchChem. (2025).[9] Utilizing L-Valine-1-13C,15N as an Internal Standard for Precise Quantitative Proteomics.[9](Note: General reference for isotope usage logic).

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]

- 3. Neuronal metabolism of branched-chain amino acids: flux through the aminotransferase pathway in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

The Strategic Application of DL-Valine-15N in NMR Spectroscopy: Isotopic Enrichment, Causality, and Workflows

The Biophysical Imperative of 15N Enrichment

In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and metabolomics, heteronuclear detection is the cornerstone of structural elucidation. The natural abundance of the nitrogen-15 (

To overcome this biophysical limitation, exogenous supplementation of isotopically enriched amino acids is required. Enriching valine to 98 atom %

The Causality of the DL-Racemate in Isotopic Labeling

While enantiopure L-Valine-

-

Metabolomic Flux Analysis: DL-Valine acts as a comprehensive probe. While the L-enantiomer is incorporated into proteins or oxidized by branched-chain aminotransferases, the D-enantiomer is specifically targeted by D-amino acid oxidases. This divergence allows researchers to track distinct metabolic fluxes simultaneously[1].

-

Solid-State NMR of Synthetic Polymers: In the development of antimicrobial peptides or racemic crystallography, DL-Valine-

N is used to study chiral packing, stereospecific interactions, and peptidoglycan synthesis pathways where D-amino acids are biologically active. -

Cost-Efficiency in Chemical Synthesis: DL-Valine-

N is significantly more economical to synthesize from

Chiral resolution and metabolic divergence of DL-Valine-15N for NMR.

Isotopic Enrichment Levels: Specifications & Data

To ensure reproducibility in multidimensional NMR, the chemical and isotopic purity of the precursor must be rigorously validated. Below is a comparative summary of standard valine-

| Supplier | Compound | Isotopic Enrichment | Chemical Purity | Primary Application |

| Cambridge Isotope Laboratories | 3 | 98 atom % | ≥98% | Metabolomics, Biomolecular NMR[3] |

| Cambridge Isotope Laboratories | 4 | 98 atom % | ≥98% | Proteomics, Structure Dynamics[4] |

| Sigma-Aldrich | 2 | 98 atom % | 99% (CP) | Bio NMR, Protein Expression[2] |

Advanced NMR Methodologies: Unique Pair Labeling

In structural biology, analyzing large membrane proteins like G Protein-Coupled Receptors (GPCRs) via solid-state Magic Angle Spinning (MAS) NMR is notoriously difficult due to spectral crowding. To resolve this, scientists employ Unique Pair Labeling [5].

By introducing

Workflow for 15N-Valine incorporation and MAS DNP NMR validation.

Experimental Protocol: Self-Validating Isotopic Incorporation

The following step-by-step methodology outlines the optimal use of

Step 1: Depletion Phase (Host Cell Starvation)

-

Action: Centrifuge the cell culture (

for 5 min) and resuspend the pellet in a custom amino-acid-depleted medium at a density of -

Causality: Starvation exhausts the endogenous, unlabeled intracellular valine pools. If this step is skipped, the 98% enriched

N-Valine will be diluted by native

Step 2: Isotope Supplementation

-

Action: Add

N-Valine (98 atom %) to the culture from a sterile-filtered -

Causality: Introducing the isotope post-starvation ensures that the translational machinery exclusively utilizes the

N-enriched precursor for newly synthesized target proteins.

Step 3: Expression and Scrambling Mitigation

-

Action: Allow protein expression to proceed for 48–72 hours. Maintain strict metabolic control (e.g., pH and glucose monitoring).

-

Causality: Prolonged expression can lead to "isotope scrambling," where transaminases transfer the

N amine group from valine to other keto-acids, unintentionally labeling other amino acids and complicating the NMR spectra[6].

Step 4: Pre-NMR Validation via Mass Spectrometry (MS)

-

Action: Prior to MAS DNP NMR, digest a 10

g aliquot of the purified protein and analyze it via LC-MS. -

Causality: This is the critical self-validation step. MS will confirm whether the isotopic enrichment in the expressed protein matches the 98% theoretical maximum. If MS reveals a low incorporation rate (e.g., <50%), the sample is rejected before incurring the high costs of cryogenic NMR data acquisition[7].

References

-

Sigma-Aldrich - L-Valine-15N, 98 atom % 15N. 2

-

Cambridge Isotope Laboratories - DL-Valine (15N, 98%).3

-

Cambridge Isotope Laboratories - L-Valine (15N, 98%). 4

-

CK Isotopes / CIL - Stable Isotope Products for Metabolic Research. 1

-

Jena Bioscience - A Cost-effective Amino-acid-type Selective Isotope Labeling of Proteins. 7

-

bioRxiv - Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies. 6

-

University of Iceland (HI.is) - Probing the Conformational Space of the Cannabinoid Receptor 2 and a Systematic Investigation of DNP-Enhanced MAS NMR. 5

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. snorrisi.hi.is [snorrisi.hi.is]

- 6. Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins | bioRxiv [biorxiv.org]

- 7. jenabioscience.com [jenabioscience.com]

Solubility characteristics of DL-Valine-15N in aqueous solutions

Technical Whitepaper: Physicochemical & Solubility Profiling of DL-Valine-15N

Executive Summary

The accurate preparation of DL-Valine-15N aqueous solutions is critical for quantitative NMR (qNMR) referencing, metabolic flux analysis, and protein turnover studies. A common pitfall in laboratory workflows is assuming DL-Valine possesses the same solubility profile as its pure enantiomer, L-Valine.

This guide corrects that assumption. DL-Valine forms a racemic compound with a distinct crystal lattice structure, resulting in significantly lower water solubility (~68 g/L) compared to L-Valine (~88 g/L). This whitepaper provides the thermodynamic rationale, precise solubility data, and validated protocols for preparing stable, high-concentration stock solutions.

The Isotopic & Chiral Context

The Compound

-

Chemical Name: DL-Valine-15N (or [15N]-DL-Valine)

-

Isotopic Label: Nitrogen-15 (

N) at the -

Enrichment: Typically >98 atom%

N. -

Molecular Weight: ~118.15 g/mol (approx. +1 Da vs. natural abundance due to neutron addition).

The "DL" Solubility Trap

Unlike "conglomerates" (where D and L crystals grow separately), DL-Valine crystallizes as a racemic compound . In the solid state, D- and L-molecules pack together in a unit cell with stronger intermolecular forces than the pure enantiomeric crystal.

-

Thermodynamic Consequence: The lattice energy of the racemate is higher.

-

Practical Outcome: The energy required to break the crystal lattice (solvation) is higher, leading to lower solubility for DL-Valine-15N compared to L-Valine-15N.

The Isotope Effect

The substitution of

Thermodynamic Solubility Profile

The solubility of DL-Valine-15N is governed by solution pH and temperature. The molecule exists primarily as a zwitterion at neutral pH, which represents its minimum solubility point.

Table 1: Solubility Comparison (Aqueous, 25°C)

| Parameter | L-Valine (Natural) | DL-Valine (Racemate) | Impact on Protocol |

| Crystal Form | Orthorhombic | Triclinic (Racemic Compound) | Slower dissolution rate |

| Solubility (H₂O) | ~88.5 g/L | ~68.2 g/L | Do not exceed 60 g/L for neutral stocks |

| Lattice Energy | Lower | Higher | Requires heat/sonication to initiate |

| pI (Isoelectric) | 5.96 | 5.96 | Minimum solubility region |

pH-Dependent Solubility

DL-Valine-15N is an ampholyte. Its solubility increases largely as the pH moves away from the isoelectric point (pI ~6.0).

-

pH < 2.3 (Acidic): Protonation of the carboxyl group (

) leads to a net positive charge ( -

pH > 9.6 (Basic): Deprotonation of the amino group (

) leads to a net negative charge (

Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the solid crystal lattice and the solvated ionic species.

Caption: Equilibrium shifts for DL-Valine-15N. Acid/Base addition breaks the lattice barrier.

Experimental Protocols

Protocol A: Preparation of Neutral Standard Stock (50 mM)

Target: A stable, neutral pH solution for NMR referencing. Constraint: Must remain below the saturation limit of ~580 mM (68 g/L) to prevent precipitation during storage.

-

Calculate Mass: For 100 mL of 50 mM solution:

-

Weighing: Weigh 591 mg of DL-Valine-15N into a clean beaker.

-

Solvation: Add 80 mL of high-purity water (Type I, 18.2 MΩ).

-

Dissolution:

-

Note: DL-Valine dissolves slower than L-Valine.

-

Sonicate at 25°C for 10 minutes OR stir gently at 30°C.

-

-

Make up Volume: Transfer to a 100 mL volumetric flask and dilute to the mark.

-

Filtration: Filter through a 0.22 µm PVDF membrane to remove micro-particulates.

Protocol B: Preparation of High-Concentration Stock (>1 M)

Target: High-concentration stock for metabolic spiking. Mechanism: Uses pH adjustment to bypass the lattice energy barrier.

-

Weighing: Weigh 11.8 g (approx 100 mmol) of DL-Valine-15N.

-

Slurry Creation: Add 40 mL of water. The powder will not dissolve; it will form a slurry.

-

Acidification: Slowly add 6 M HCl dropwise while stirring.

-

Monitor clarity. As pH drops below 2.0, the slurry will clear rapidly as the cationic form is generated.

-

-

Adjustment: Once clear, adjust final volume to 100 mL.

-

Result: ~1 M solution in dilute HCl.

-

Workflow Visualization

Caption: Decision tree for preparing DL-Valine-15N stocks based on concentration needs.

Analytical Validation (Self-Validating System)

To ensure the integrity of the prepared solution, use Quantitative NMR (qNMR) . This method validates both the concentration and the isotopic purity.

Protocol:

-

Internal Standard: Use TraceCERT® Maleic Acid or TSP-d4 (Trimethylsilylpropanoic acid).

-

Acquisition: 1H-NMR (Proton NMR).

-

Observation:

-

Look for the

-proton doublet. -

Coupling Check: In 15N-labeled Valine, the

-proton signal will be split by the heteronuclear J-coupling ( -

Validation: If the 15N enrichment is high, the 14N satellite peaks should be <2%.

-

-

Calculation:

(Where I = Integral area, N = Number of protons).

References

-

Dalhus, B. & Görbitz, C.H. (1996). "The crystal structure of DL-valine." Acta Crystallographica Section C, 52(4). Link

-

NIST Chemistry WebBook. "DL-Valine Thermochemical Data."[1] National Institute of Standards and Technology. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pKa and solubility profiles of zwitterions). Link

-

Sigma-Aldrich (Merck). "Amino Acids Reference Chart: Solubility and pKa values." Link

Sources

Application Note: Robust Quantification of Valine and Branched-Chain Amino Acids in Biological Matrices Using DL-Valine-15N

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are critical biomarkers in metabolic disorders such as Maple Syrup Urine Disease (MSUD) and mitochondrial myopathies. Accurate quantification in biological matrices like plasma requires overcoming significant analytical hurdles, primarily severe matrix effects and the high polarity of these small molecules.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing DL-Valine-15N as a stable isotope-labeled internal standard (SIL-IS). By eliminating the need for complex derivatization, this workflow maximizes throughput while ensuring absolute quantitative integrity.

Mechanistic Rationale: Why DL-Valine-15N?

In quantitative LC-MS/MS, the gold standard for correcting matrix-induced ion suppression and extraction losses is the use of a stable isotope-labeled internal standard.

-

Isotopic Mass Shift: The incorporation of a heavy nitrogen isotope (

N) shifts the precursor mass of valine from m/z 118.1 to 119.1. This +1 Da shift allows the mass spectrometer to independently monitor the internal standard without cross-talk, while the molecule retains identical physicochemical properties and co-elutes perfectly with endogenous valine. -

Racemic Versatility: Utilizing the racemic mixture (DL-Valine-15N) provides dual functionality. In standard achiral Hydrophilic Interaction Liquid Chromatography (HILIC), it acts as a pan-valine standard for total quantification. If the assay is later adapted for chiral separation, the DL form allows simultaneous tracking of both D- and L-valine enantiomers.

-

Elimination of Derivatization: Historically, amino acids required derivatization (e.g., with FMOC or Dansyl chloride) to improve reversed-phase retention. Modern HILIC methods allow for the direct analysis of underivatized amino acids, simplifying sample preparation, reducing analytical time, and minimizing the need for costly reagents (1[1]).

System Self-Validation Criteria

To ensure trustworthiness, this protocol is designed as a self-validating system . A batch is only considered analytically valid if it passes the following internal checks:

-

IS Peak Area Consistency: The absolute peak area of DL-Valine-15N must remain within ±15% across all calibration standards, quality controls (QCs), and unknown samples. A deviation >15% indicates an extraction failure or severe localized ion suppression, invalidating that specific sample.

-

Retention Time (RT) Stability: HILIC columns are highly sensitive to aqueous variations. The RT of DL-Valine-15N must not drift more than ±0.1 minutes across the batch, verifying that column re-equilibration is sufficient.

Experimental Workflow

Figure 1: Workflow for underivatized amino acid extraction and LC-MS/MS using DL-Valine-15N.

Reagents and Materials

-

Internal Standard: DL-Valine-15N (98%

N enrichment), Research Grade (2[2]). -

Solvents: LC-MS Grade Methanol, Acetonitrile, and Water.

-

Modifiers: LC-MS Grade Ammonium Formate and Formic Acid.

-

Matrix: Human plasma or serum (EDTA or Heparinized).

Step-by-Step Methodology

Phase 1: Solution Preparation

Field Insight: Aqueous stocks of amino acids are highly susceptible to microbial degradation.

-

Primary IS Stock: Prepare a 1.0 mg/mL stock of DL-Valine-15N in 0.1 M HCl. Store at -80°C.

-

Working Internal Standard (WIS): Dilute the primary stock to 5.0 µg/mL using 100% cold Methanol (-20°C). Causality: Spiking the IS directly into the precipitation solvent ensures that the IS and the endogenous analyte undergo the exact same extraction kinetics and physical losses.

Phase 2: Sample Extraction (Protein Precipitation)

Field Insight: Using a high ratio of cold organic solvent (1:4 plasma to methanol) instantly denatures proteins while keeping the highly polar amino acids completely soluble (3[3]).

-

Transfer 20 µL of plasma/serum to a 1.5 mL microcentrifuge tube.

-

Add 80 µL of the cold Methanol WIS solution (containing DL-Valine-15N).

-

Vortex vigorously for 30 seconds to disrupt protein binding.

-

Incubate at 4°C for 10 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Critical Step: Transfer 20 µL of the supernatant to an autosampler vial and dilute with 80 µL of Mobile Phase B (90% Acetonitrile). Causality: Injecting a highly aqueous/methanolic sample onto a HILIC column causes severe peak fronting. Diluting the extract with the organic mobile phase ensures optimal peak shape and retention.

Phase 3: LC-MS/MS Analysis

Field Insight: Standard reversed-phase C18 columns fail to retain highly polar, small aliphatic amines like valine. HILIC provides superior retention by partitioning the analytes into a water-enriched layer on the stationary phase (4[4]).

Chromatographic Conditions:

-

Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0. (Causality: Strict pH control ensures the amine group remains fully protonated for stable ESI+ ionization).

-

Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile, pH 3.0.

Table 1: HILIC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.5 | 5 | 95 |

| 2.0 | 0.5 | 5 | 95 |

| 7.0 | 0.5 | 30 | 70 |

| 8.0 | 0.5 | 5 | 95 |

| 12.0 | 0.5 | 5 | 95 |

Note: The 4-minute re-equilibration (8.0 to 12.0 min) is mandatory for HILIC to rebuild the aqueous layer on the silica surface.

Mass Spectrometry Parameters: Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for valine involves the loss of H₂O and CO (46 Da) (5[5]).

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |

| Valine (Quantifier) | 118.1 | 72.1 | 10 | 50 |

| Valine (Qualifier) | 118.1 | 55.1 | 21 | 50 |

| DL-Valine-15N (IS) | 119.1 | 73.1 | 10 | 50 |

Data Processing

Quantification is achieved by plotting the peak area ratio of Valine to DL-Valine-15N against the nominal concentration of the calibration standards. Apply a linear regression model with a

References

- Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed / NIH.

- Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. ThermoFisher Scientific.

- Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics. University of Bath.

- Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories.

- Loss of Eicosapentaenoic Acid (EPA) after Retort Sterilization of the EPA-BCAA Fortified Complete Nutrition Drink. MDPI.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bath.ac.uk [bath.ac.uk]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-State NMR Spectroscopy Utilizing DL-Valine-¹⁵N

This guide provides a comprehensive overview of the application of DL-Valine-¹⁵N in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for the structural and dynamic characterization of a wide range of solid-state systems, including peptides, proteins, and biomaterials. This document offers both the theoretical underpinnings and practical, step-by-step protocols for key ssNMR experiments.

Introduction: The Significance of DL-Valine-¹⁵N in Solid-State NMR

Solid-state NMR spectroscopy is an indispensable tool for investigating the structure and dynamics of non-crystalline and insoluble samples at an atomic level.[1][2] The low natural abundance of the NMR-active ¹⁵N isotope (0.4%) necessitates isotopic enrichment to enhance sensitivity and enable site-specific analysis.[1][3] DL-Valine, with its simple yet informative side chain, is a common constituent of proteins and peptides. The use of ¹⁵N-labeled DL-Valine provides a specific probe to elucidate local electronic environments, secondary structure, and intermolecular interactions.

The ¹⁵N nucleus is particularly sensitive to its chemical environment, making its chemical shift a powerful indicator of secondary structure elements like α-helices and β-sheets.[4] Furthermore, the ¹H-¹⁵N dipolar coupling is a rich source of information regarding molecular geometry and dynamics.[5][6] This guide will delve into the practical aspects of harnessing these properties through the use of DL-Valine-¹⁵N.

Sample Preparation: The Foundation of a Successful ssNMR Experiment

The quality of the ssNMR data is intrinsically linked to the quality of the sample. Proper preparation of ¹⁵N-labeled samples is therefore of paramount importance.

Isotopic Labeling Strategies

There are two primary methods for incorporating DL-Valine-¹⁵N into a sample:

-

Chemical Synthesis: For peptides and small proteins, solid-phase peptide synthesis (SPPS) is the method of choice.[1][7] This allows for the precise incorporation of ¹⁵N-labeled valine at specific positions within the amino acid sequence.[7]

-

Biosynthetic Labeling: For larger proteins, recombinant expression in organisms like E. coli is employed.[8][9] The growth medium is supplemented with ¹⁵N-labeled ammonium salts as the sole nitrogen source, leading to uniform ¹⁵N labeling of all amino acids, including valine. Alternatively, for selective labeling, ¹⁵N-labeled valine can be added to the growth medium.

Protocol: Packing the MAS Rotor

A properly packed rotor is crucial for achieving high-resolution spectra.

Objective: To homogeneously pack the solid sample into a magic-angle spinning (MAS) rotor to minimize line broadening and spinning instabilities.

Materials:

-

DL-Valine-¹⁵N labeled sample (lyophilized powder)

-

Zirconia MAS rotor (e.g., 1.3 mm, 3.2 mm, etc.)

-

Rotor packing tool

-

Kel-F rotor caps

Procedure:

-

Rotor Inspection: Ensure the rotor and caps are clean and free of any debris.

-

Initial Sample Loading: Carefully transfer a small amount of the lyophilized DL-Valine-¹⁵N sample into the rotor using a microspatula.

-

Packing: Use the packing tool to gently and evenly compress the powder at the bottom of the rotor. The goal is to create a dense, uniform sample plug.

-

Incremental Loading: Continue adding small aliquots of the sample and packing until the rotor is filled to the appropriate level, as specified by the rotor manufacturer.

-

Capping: Securely place the rotor cap on the open end of the rotor.

-

Balancing: Ensure the rotor is properly balanced before inserting it into the NMR probe.

Expert Insight: Uneven packing can lead to significant spinning instabilities and broad spectral lines. It is often beneficial to pack the rotor in a controlled environment, such as a glove box, to minimize moisture absorption by the sample.

Key Solid-State NMR Techniques for ¹⁵N-Labeled Valine

A suite of ssNMR experiments can be employed to extract detailed structural and dynamic information from samples containing DL-Valine-¹⁵N.

Cross-Polarization Magic-Angle Spinning (CP-MAS)

CP-MAS is the cornerstone of many ssNMR experiments on rare spins like ¹⁵N. It enhances the ¹⁵N signal by transferring polarization from the abundant ¹H spins.[10]

Causality: The transfer of magnetization from ¹H to ¹⁵N overcomes the long ¹⁵N T1 relaxation times and the low natural abundance (if not fully labeled), leading to a significant sensitivity enhancement.

Diagram: CP-MAS Experimental Workflow

Caption: Workflow for a ¹⁵N CP-MAS experiment.

Protocol: ¹⁵N CP-MAS Experiment

Objective: To acquire a high-resolution one-dimensional ¹⁵N spectrum of a solid sample containing DL-Valine-¹⁵N.

Instrumentation:

-

Solid-state NMR spectrometer

-

MAS probe

Typical Experimental Parameters:

| Parameter | Typical Value | Purpose |

| ¹H Frequency | 400-800 MHz | Spectrometer field strength |

| ¹⁵N Frequency | 40.5-81.0 MHz | Larmor frequency of ¹⁵N |

| MAS Rate | 5-20 kHz | Averages anisotropic interactions |

| ¹H 90° Pulse | 2.5-4.0 µs | Excites ¹H magnetization |

| Contact Time | 0.5-2.0 ms | Duration of polarization transfer |

| Recycle Delay | 2-5 s | Allows for ¹H T1 relaxation |

| ¹H Decoupling | High-power (e.g., TPPM) | Removes ¹H-¹⁵N dipolar coupling during acquisition |

Procedure:

-

Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

Calibration: Calibrate the ¹H 90° pulse width and the Hartmann-Hahn matching condition for CP.

-

Acquisition: Set the experimental parameters as outlined in the table above and acquire the FID.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Expected Outcome: A one-dimensional spectrum showing the ¹⁵N chemical shift of the valine residue. The chemical shift value provides information about the local secondary structure. For instance, ¹⁵N chemical shifts in α-helical regions are typically found at higher frequencies compared to those in β-sheet structures.[4]

Rotational-Echo Double-Resonance (REDOR)

REDOR is a powerful technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the internuclear distance.[2][11]

Causality: By selectively reintroducing the ¹H-¹⁵N or ¹³C-¹⁵N dipolar coupling under MAS, REDOR allows for the precise measurement of internuclear distances, providing critical structural constraints.[2][12]

Diagram: REDOR Logic

Caption: Logical flow of a REDOR experiment.

Protocol: ¹³C{¹⁵N} REDOR Experiment

Objective: To measure the internuclear distance between a ¹³C-labeled site and a ¹⁵N-labeled valine.

Prerequisites: The sample must be selectively or uniformly labeled with both ¹³C and ¹⁵N.

Procedure:

-

Two Experiments: Two sets of experiments are performed for each dephasing time:

-

S₀ (Reference): A spin-echo experiment without the ¹⁵N dephasing pulses.

-

S (Dephased): A spin-echo experiment with rotor-synchronized ¹⁸⁰° pulses applied to the ¹⁵N channel.

-

-

Vary Dephasing Time: The experiments are repeated for a range of dephasing times (controlled by the number of rotor cycles).

-

Data Analysis: The fractional dephasing (ΔS/S₀ = (S₀ - S)/S₀) is plotted against the dephasing time.

-

Fitting: The resulting REDOR curve is fitted to a theoretical model to extract the dipolar coupling constant, from which the internuclear distance is calculated.

Expert Insight: The accuracy of long-distance measurements can be affected by the presence of natural abundance ¹³C and ¹⁵N spins. It is important to account for these background signals in the data analysis.[12]

Two-Dimensional (2D) Correlation Experiments

2D ssNMR experiments are essential for resolving spectral overlap and establishing connectivities between different nuclei. For ¹⁵N-labeled valine, experiments like ¹H-¹⁵N HETCOR (Heteronuclear Correlation) and ¹⁵N-¹³C correlation experiments are particularly informative.

Causality: By correlating the chemical shifts of two different nuclei, these experiments provide unambiguous assignments and reveal through-bond or through-space connectivities.

Common 2D Experiments:

-

¹H-¹⁵N HETCOR: Correlates the chemical shifts of ¹⁵N with directly bonded ¹H. This is useful for assigning backbone and sidechain amide protons.

-

NCA/NCO: These are 2D or 3D experiments that correlate the amide ¹⁵N and ¹H with the Cα and carbonyl (C') carbons of the same and preceding residues.[13] This is a key experiment for sequential backbone assignment in proteins.[13][14]

Protocol: General 2D ssNMR Experiment

-

Pulse Sequence Selection: Choose the appropriate 2D pulse sequence based on the desired information (e.g., HETCOR for ¹H-¹⁵N correlation).

-

Parameter Optimization: Optimize the mixing times and other relevant parameters to maximize the cross-peak intensity.

-

Acquisition: Acquire a series of FIDs, incrementing the evolution time in the indirect dimension (t₁).

-

Processing: Perform a 2D Fourier transform, followed by phasing and baseline correction in both dimensions.

Expected Outcome: A 2D spectrum with cross-peaks that connect the chemical shifts of the two correlated nuclei. The pattern of these cross-peaks provides valuable information for resonance assignment and structural analysis.

Applications in Drug Development

The use of DL-Valine-¹⁵N in ssNMR has significant implications for drug discovery and development.

-

Structural Characterization of APIs: ssNMR can be used to characterize the solid forms of active pharmaceutical ingredients (APIs), including polymorphs and solvates.[15] ¹⁵N chemical shifts are highly sensitive to the local packing environment.

-

Ligand Binding Studies: By incorporating ¹⁵N-labeled valine into a target protein, ssNMR can be used to study the binding of small molecule drugs.[3][16] Changes in the ¹⁵N chemical shifts upon ligand binding can identify the binding site and provide insights into the binding mode.

-

Membrane Protein-Drug Interactions: Many drug targets are membrane proteins.[17] ssNMR is uniquely suited to study these proteins in their native lipid bilayer environment.[5][18] ¹⁵N-labeled valine can be used to probe the structural changes in a membrane protein upon drug binding.

Conclusion

DL-Valine-¹⁵N is a versatile and powerful tool for solid-state NMR spectroscopy. When combined with advanced techniques such as CP-MAS, REDOR, and multidimensional correlation spectroscopy, it provides unparalleled insights into the structure and dynamics of a wide range of solid materials. The protocols and application notes presented in this guide offer a starting point for researchers to harness the full potential of this approach in their own investigations, from fundamental structural biology to applied drug development.

References

-

Grage, S. L., & Ulrich, A. S. (2007). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 389, 203–226. [Link]

-

Suzuki, Y., Okonogi, M., Yamauchi, K., Kurosu, H., Tansho, M., Shimizu, T., Saitô, H., & Asakura, T. (2007). High-resolution nitrogen-15 NMR study of solid homopolypeptides by the cross-polarization-magic angle spinning method: conformation-dependent nitrogen-15 chemical shifts characteristic of the .alpha.-helix and .beta.-sheet forms. Macromolecules, 40(2), 354-360. [Link]

-

Pandey, M. K., et al. (2020). Double Echo Symmetry-Based REDOR and RESPDOR Pulse Sequences for Proton Detected Measurements of Heteronuclear Dipolar Coupling Constants. The Journal of Physical Chemistry B, 124(43), 9572-9583. [Link]

-

Asakura, T., et al. (2021). Structural Analysis of Valine Residues in Silk Fibroin by Solid-State NMR. Biomacromolecules, 22(10), 4345-4355. [Link]

-

Wylie, B. J., & Sperling, L. J. (2021). Labeling Approaches for Protein Structural Studies by Solution-State and Solid-State NMR. Molecules, 26(16), 4878. [Link]

-

Fields, G. B., et al. (1989). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. Biochemistry, 28(4), 1384-1388. [Link]

-

Marassi, F. M., & Opella, S. J. (1998). Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers. Journal of magnetic resonance (San Diego, Calif. : 1997), 133(1), 209–212. [Link]

-

Das, N., & Opella, S. J. (2014). Simultaneous Cross Polarization to 13C and 15N with 1H Detection at 60 kHz MAS Solid-state NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 248, 48–53. [Link]

-

Ying, J., & Bax, A. (2009). Chemical Shift Anisotropy of Imino 15N Nuclei in Watson-Crick Base Pairs from Magic Angle Spinning Liquid - Nuclear Magnetic Resonance (NMR) Groups. Journal of the American Chemical Society, 131(25), 8754–8755. [Link]

-

Fricke, P., et al. (2017). Method Development. FMP Berlin. [Link]

-

Pandey, M. K., et al. (2012). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 221, 57–65. [Link]

-

Marassi, F. M., & Opella, S. J. (1998). Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9205–9210. [Link]

-

Jaroniec, C. P. (2022). High-Efficiency Low-Power 13C-15N Cross Polarization in MAS NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 335, 107134. [Link]

-

Garbow, J. R., & McWherter, C. A. (1999). Long-distance rotational echo double resonance measurements for the determination of secondary structure and conformational heterogeneity in peptides. Solid state nuclear magnetic resonance, 14(2), 117–136. [Link]

-

Shi, L., et al. (2014). Combination of 15 N Reverse Labeling and Afterglow Spectroscopy for Assigning Membrane Protein Spectra by Magic-Angle-Spinning Solid-State NMR. The journal of physical chemistry. B, 118(16), 4358–4365. [Link]

-

Nieuwkoop, A. J., & Rienstra, C. M. (2021). Transferred-Rotational-Echo Double Resonance. The Journal of Physical Chemistry A, 125(2), 654-662. [Link]

-

Gullion, T., & Schaefer, J. (1989). Rotational-Echo, Double-Resonance NMR. Journal of Magnetic Resonance (1969), 81(1), 196-200. [Link]

-

Opella, S. J., & Marassi, F. M. (1999). NMR structural studies of membrane proteins. Current opinion in chemical biology, 3(5), 531–536. [Link]

-

Havlin, R. H., et al. (2006). Determinations of 15N Chemical Shift Anisotropy Magnitudes in a Uniformly 15N,13C-Labeled Microcrystalline Protein by Three-Dimensional Magic-Angle Spinning Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry B, 110(28), 13946–13955. [Link]

-

Jaroniec, C. P. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. Molecules, 28(17), 6423. [Link]

-

Goolsby, K., & Van Vleet, M. J. (2018). Solid-state cross-polarized magic-angle spinning (CP-MAS) 15 N NMR study of crystalline dodecylguanidine free base. Magnetic Resonance in Chemistry, 56(10), 964-969. [Link]

-

Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of biomolecular NMR, 15(1), 1–14. [Link]

-

Agris, P. F., et al. (1992). NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA. Biochemistry, 31(51), 12799–12802. [Link]

-

Unknown. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]

- Beckmann, N., & Garrido, L. (Eds.). (2013). New Applications of NMR in Drug Discovery and Development. Royal Society of Chemistry.

-

Meier, B. H. (2018). Cross Polarization up to 111 kHz MAS & More. Bruker. [Link]

-

Wylie, B. J., & Rienstra, C. M. (2024). Cryo-EM and Solid State NMR Together Provide a More Comprehensive Structural Investigation of Protein Fibrils. bioRxiv. [Link]

-

Pandey, M. K., et al. (2012). Determination of 15N chemical shift anisotropy from a membrane-bound protein by NMR spectroscopy. VIVO. [Link]

-

Serveo, S. L. (n.d.). NMR sample preparation guidelines. Platypus Technologies. [Link]

-

Chierotti, M. R., & Nishiyama, Y. (2025). Determination of the. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 50(6), 1555–1567. [Link]

-

Peng, J. W. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 566. [Link]

-

Vogt, F. G. (2013). Chapter 2. Solid‐State NMR in Drug Discovery and Development. In New Applications of NMR in Drug Discovery and Development (pp. 43-100). Royal Society of Chemistry. [Link]

-

Obata, T., et al. (1993). Effects of valine on 15N incorporation into serum and tissue protein and non-protein fractions following 15N-L-leucine administration to normal and liver-injured rats. The Journal of nutritional science and vitaminology, 39(4), 345–356. [Link]

Sources

- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 9. portlandpress.com [portlandpress.com]

- 10. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 11. mdpi.com [mdpi.com]

- 12. Long-distance rotational echo double resonance measurements for the determination of secondary structure and conformational heterogeneity in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. meihonglab.com [meihonglab.com]

- 14. Method Development: Leibniz-FMP [leibniz-fmp.de]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Solution NMR in Drug Discovery [mdpi.com]

- 17. api.pageplace.de [api.pageplace.de]

- 18. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 15N-labeled cell culture media with DL-Valine

Abstract

This guide details the preparation of cell culture media supplemented with

Introduction & Scientific Rationale

The "DL" Distinction in Metabolic Labeling

Standard mammalian cell culture relies on L-amino acids . Most mammalian cells cannot metabolize D-amino acids, and high concentrations of D-isomers can be toxic or inhibitory. However, DL-Valine is utilized in two specific contexts:

-

Epithelial Selection: Epithelial cells (e.g., kidney, liver) express D-amino acid oxidase (DAO) , allowing them to convert D-Valine to the essential L-Valine.[1] Fibroblasts lack this enzyme and die in D-Valine exclusive media.

-

Cost-Effective Labeling (with Caveats): Racemic

N-DL-Valine is often less expensive to synthesize than pure

Mechanism of Action

When using

-

Immediate Usage: The cell transports free L-Valine-

N directly for protein synthesis. -

Delayed Usage (Epithelial only): D-Valine-

N is oxidized by DAO to

CRITICAL INSIGHT: If your target cell line lacks DAO (e.g., CHO, HEK293, most tumor lines), the D-isomer acts as an inert osmolyte or a competitive inhibitor. You must calculate the concentration based only on the L-component (effectively 50% of the mass).

Materials & Reagents

| Component | Specification | Purpose |

| Isotope | DL-Valine- | Nitrogen source for labeling. |

| Base Media | Custom DMEM or RPMI deficient in Valine | Prevents isotopic dilution by unlabeled ( |

| Serum | Dialyzed FBS (10 kDa MWCO) | Removes endogenous unlabeled amino acids. Standard FBS contains ~300 µM Valine and will ruin labeling efficiency. |

| Buffer | PBS (pH 7.4) | For washing cells to remove residual unlabeled media. |

| Filter | 0.22 µm PES Membrane | Sterilization (Do not autoclave amino acids). |

Critical Calculations (The Racemic Correction)

Standard DMEM formulation requires 0.8 mM L-Valine (approx. 94 mg/L). When using DL-Valine :

-

Mass: You must add 2x the mass to achieve the same molar concentration of the active L-isomer.

-

Osmolarity: Adding 2x mass increases the osmolarity. For Valine (MW ~117), adding an extra 0.8 mM (the D-form) adds ~0.8 mOsm/kg, which is negligible.

-

Toxicity Threshold: Ensure the total D-amino acid concentration does not exceed 5-10 mM, as this can induce oxidative stress via H

O